3-Hydroxytetradecanedioic acid (HYTD) is a long-chain dicarboxylic acid featuring a hydroxyl group. While its specific classification remains undefined within the provided literature, research suggests potential roles in fatty acid metabolism and bile acid regulation. [, ] Notably, HYTD has been identified as a potential biomarker for various health conditions, including childhood asthma and colon cancer. [, ]
3-Hydroxytetradecanedioic acid can be produced microbiologically from n-alkanes using specific yeast strains, such as Candida tropicalis. This method involves the fermentation of long-chain n-alkanes, leading to the production of various hydroxydicarboxylic acids, including 3-hydroxytetradecanedioic acid . Additionally, it has been detected in human metabolic studies, indicating its relevance in metabolic pathways and potential implications in health conditions like psoriasis .
This compound falls under the category of organic compounds known as long-chain fatty acids. More specifically, it is classified as a hydroxy fatty acid due to the presence of a hydroxyl group on the carbon chain. Its systematic name is (3R)-3-hydroxytetradecanoic acid, and it is also referred to by several synonyms, including (−)-3-hydroxymyristic acid .
The synthesis of 3-hydroxytetradecanedioic acid can be achieved through microbial fermentation processes. The primary method involves:
The production process can yield over 50% conversion efficiency when using long-chain n-alkanes like n-hexadecane as substrates. The resulting acids can be esterified (e.g., with methanol) and purified through chromatographic techniques .
The molecular formula of 3-hydroxytetradecanedioic acid is . The structure features a long hydrocarbon chain with two carboxyl groups at each end and a hydroxyl group on the third carbon from one end.
3-Hydroxytetradecanedioic acid can participate in various chemical reactions typical of carboxylic acids and alcohols:
The esterification process typically requires an acid catalyst (e.g., sulfuric acid) and can be followed by purification steps such as fractional distillation or chromatography to isolate the desired ester products .
Research indicates that 3-hydroxytetradecanedioic acid may influence various biological processes through its interactions with cellular signaling pathways.
This compound's mechanism involves complex interactions that can lead to pro-inflammatory cytokine production and other immune responses, highlighting its potential role in metabolic disorders .
Relevant analyses have shown that variations in concentration can affect its biological activity and interaction with other metabolites within biological systems .
3-Hydroxytetradecanedioic acid has several potential applications:
Enantioselective catalysis represents a cornerstone in the synthesis of chiral 3-hydroxy fatty acids, particularly for accessing the (R)-enantiomer of 3-hydroxytetradecanoic acid—a key structural motif in lipid A and biologically active compounds. Modern catalytic approaches leverage both chemical and enzymatic methodologies to achieve high stereocontrol.
The Sharpless asymmetric dihydroxylation stands out as a particularly efficient method for installing the requisite chirality early in synthetic pathways. As demonstrated in research targeting lipid A components, this reaction utilizes AD-mix-β to transform terminal alkenes (e.g., 1-undecene) into chiral diols with exceptional enantiomeric excess (90% ee) [3]. The resulting diol serves as a pivotal intermediate that can undergo strategic functional group manipulations, including cyano group displacement at the primary hydroxyl position, enabling carbon chain homologation while preserving stereochemical integrity. This methodology has been successfully adapted for the synthesis of (R)-3-hydroxydodecanoic acid—a structural analog of 3-hydroxytetradecanoic acid—achieving 39% overall yield with high optical purity [3].
Complementary biocatalytic approaches employ recombinant E. coli systems engineered with stereoselective reductases. The NADPH-dependent dehydrogenase (PhaB) exhibits strict (R)-selectivity in the reduction of 3-ketovaleryl-CoA intermediates. When coupled with endogenous propionyl-CoA biosynthesis from single carbon sources (e.g., glucose or glycerol), this pathway enables direct microbial production of (R)-3-hydroxyvalerate derivatives, with titers reaching 0.96 g/L in glycerol-fed cultures [9]. The enzymatic route bypasses traditional propionate supplementation requirements, offering a more sustainable route to chiral hydroxy acids.
Table 1: Performance Metrics of Enantioselective Catalytic Systems for (R)-3-Hydroxy Acid Synthesis
Catalytic System | Substrate | Key Transformation | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
Sharpless AD (AD-mix-β) | 1-Undecene | Asymmetric dihydroxylation | 82 (diol) | 90 | [3] |
PhaB reductase | 3-Ketovaleryl-CoA | Enantioselective reduction | N/A | >99 (R) | [9] |
Hbd reductase | 3-Ketovaleryl-CoA | Enantioselective reduction | N/A | >99 (S) | [9] |
Levoglucosenone-derivatives | Levoglucosenone | Baeyer-Villiger oxidation | 86 | >99 (R) | [5] |
Chiral pool synthesis capitalizes on readily available enantiopure natural products or synthetic building blocks to impart stereochemistry, offering practical advantages in minimizing additional resolution steps. For 3-hydroxytetradecanoic acid derivatives, (R)-oxirane acetic acid ethyl ester serves as a versatile stereochemical precursor. This chiral epoxide enables the installation of the C3 stereocenter early in the synthesis, which can be preserved throughout subsequent chain elongation steps [1]. The oxirane ring's inherent reactivity facilitates regioselective nucleophilic attack at the less hindered carbon, allowing introduction of alkyl chains while maintaining the (R)-configuration at the critical β-position relative to the eventual carboxylic acid functionality.
A particularly efficient route reported in Tetrahedron: Asymmetry demonstrates this strategy's effectiveness. The synthetic sequence commences with the chiral oxirane and employs nucleophilic addition with alkyl cuprates or Grignard reagents, followed by controlled hydrolysis and chain extension via Arndt-Eistert homologation or Wittig olefination. This approach delivered (R)-3-hydroxytetradecanoic acid in significantly fewer steps compared to asymmetric hydrogenation methods, with the oxirane's enantiomeric purity directly determining the final product's stereochemical quality [1].
Parallel strategies exploit levoglucosenone (LGO), a cellulose-derived chiral synthon, as a biorenewable entry point to (R)-3-hydroxy fatty acids. LGO's inherent chirality and functional group array enable efficient transformations into hydroxy acid precursors. Key steps include:
This sequence provided (R)-3-hydroxydecanoic acid derivatives in 24–36% overall yield, demonstrating the chiral pool strategy's viability for sustainable production of lipid A fatty acid components.
Table 2: Chiral Pool Precursors for (R)-3-Hydroxy Fatty Acid Synthesis
Chiral Precursor | Source | Key Transformation | Overall Yield (%) | Application |
---|---|---|---|---|
(R)-Oxirane acetic acid ethyl ester | Synthetic | Nucleophilic addition/chain extension | Not specified | (R)-3-Hydroxytetradecanoic acid |
Levoglucosenone (LGO) | Cellulosic waste | Michael/Baeyer-Villiger sequence | 24–36 | (R)-3-Hydroxydecanoic acid analogs |
D-Glucose derivatives | Natural product | Asymmetric induction | 38 (6 steps) | 3-Hydroxyalkanoic acids |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7